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Compound of Interest

Compound Name: Salinazid

CAS No.: 1082667-45-5

Cat. No.: B10763054

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Salinazid ((E)-N'-(2-

hydroxybenzylidene)isonicotinohydrazide) and its derivatives. Salinazid, a Schiff base formed

from the condensation of the frontline antitubercular drug isoniazid (INH) and salicylaldehyde,

serves as a scaffold for developing novel therapeutic agents. This document details the

synthesis protocols, quantitative biological activity, and the proposed mechanism of action for

this important class of compounds.

Introduction: The Rationale for Salinazid Derivatives
Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism

involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell

wall.[1] However, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains

necessitates the development of new and improved therapeutic agents.

A primary metabolic pathway that deactivates INH in humans is enzymatic N-acetylation of its

hydrazine moiety.[2] This process can reduce the drug's bioavailability and contribute to
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underdosing, a factor in the development of acquired resistance.[2] Salinazid and its

derivatives are Schiff bases designed to overcome this limitation. By chemically modifying the

N² position of the INH framework, the resulting molecule is blocked from the deactivating action

of N-arylaminoacetyl transferases (NATs).[3] Furthermore, these derivatives are often more

lipophilic than the parent INH, which may enhance their ability to penetrate the lipid-rich

mycobacterial cell wall.

Synthesis of Salinazid and Its Derivatives
The synthesis of Salinazid and related Schiff bases is primarily achieved through a

condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding

aldehyde or ketone. This reaction is typically performed in an alcohol solvent, often with a

catalytic amount of acid.

General Synthesis Workflow
The general synthetic scheme involves the reaction of isoniazid with a substituted

salicylaldehyde. This straightforward condensation reaction typically proceeds with good yields

to form the corresponding hydrazone (Schiff base).
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Caption: General workflow for the synthesis of Salinazid derivatives.

Detailed Experimental Protocols
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Protocol 1: Synthesis of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide)

This protocol is adapted from a standard laboratory procedure for synthesizing isoniazid Schiff

bases.

Materials:

Isoniazid (1.37 g, 0.01 mol)

Salicylaldehyde (1.22 g, 1.05 mL, 0.01 mol)

Absolute Ethanol (30 mL)

Glacial Acetic Acid (2-3 drops)

Procedure:

Dissolve isoniazid in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle

warming may be required.

In a separate beaker, dissolve salicylaldehyde in 15 mL of absolute ethanol.

Add the salicylaldehyde solution dropwise to the isoniazid solution while stirring

continuously.

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored using

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

The resulting precipitate is collected by filtration, washed several times with cold ethanol,

and then dried in a desiccator over anhydrous CaCl₂.

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure. Expected spectral data includes an N-H stretch

(approx. 3190 cm⁻¹), a C=O stretch (approx. 1662 cm⁻¹), and a C=N stretch (approx. 1603
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cm⁻¹) in the IR spectrum. The ¹H NMR spectrum should show a characteristic singlet for the

azomethine proton (=C-H).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional

refluxing.

Materials:

Isoniazid (1 mmol)

Substituted aldehyde (1 mmol)

Ethanol

Glacial Acetic Acid (2 drops)

Procedure:

Add the aldehyde (1 mmol) in ethanol to a solution of isoniazid (1 mmol) in ethanol within

a microwave glass tube.

Add two drops of glacial acetic acid to the mixture with shaking.

Seal the tube and irradiate the reaction mixture in a microwave synthesizer (e.g., at 5-10

W) for 10-20 minutes at a controlled temperature (e.g., 85 °C).

After cooling, the product can be isolated by filtration as described in the conventional

method.

Biological Activity of Salinazid Derivatives
Salinazid and its derivatives have been extensively evaluated for their antimicrobial properties,

particularly against Mycobacterium tuberculosis. The data presented below summarizes the

Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a

compound that inhibits visible growth of a microorganism.
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Antitubercular Activity
The following table presents the MIC values of various Salinazid derivatives against different

strains of M. tuberculosis. The inclusion of isoniazid-resistant strains is critical for evaluating the

potential of these derivatives to overcome existing drug resistance mechanisms.

Compound ID

Derivative
Structure
(Substitution
on Salicyl
Ring)

M.
tuberculosis
H37Rv MIC
(µg/mL)

Isoniazid-
Resistant Mtb
MIC (µg/mL)

Reference

INH
- (Reference

Drug)
0.75 > 31.25

Salinazid 2-hydroxy ~1.02 Varies

Compound 1 2,4-dihydroxy 1.02 -

Pt(II) Complex of

1
2,4-dihydroxy 0.56 -

Zn(II) Complex of

1
2,4-dihydroxy 0.61 -

Compound 3d
Isatin derivative

(1-propyl)
10 µM 10 µM

Compound 3f
Isatin derivative

(1-propynyl)
10 µM 10 µM

Note: MIC values can vary based on the specific assay conditions and the particular resistant

strain tested.

Antibacterial Activity Against Other Pathogens
While primarily investigated for antitubercular activity, some derivatives show broader

antibacterial effects.
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Compound ID

Derivative
Structure
(Substitution
on Aldehyde
Ring)

S. aureus MIC
(mM)

E. coli MIC
(mM)

Reference

Cu-L6 Complex

Fluorinated

benzaldehyde

derivative

0.76 -

Compound L4
5-fluoro-2-

hydroxyphenyl
- 1.55

Mechanism of Action
The primary mechanism of action for Salinazid and its derivatives is believed to be analogous

to that of isoniazid, targeting the synthesis of mycolic acids.

Prodrug Activation: Like isoniazid, these Schiff bases are prodrugs that require activation

within the mycobacterial cell. This activation is carried out by the catalase-peroxidase

enzyme, KatG. Mutations in the katG gene are a major cause of isoniazid resistance.

Formation of the INH-NAD Adduct: Once activated, the isoniazid moiety forms a reactive

radical that covalently binds to the cofactor NAD⁺, forming an INH-NAD adduct.

Inhibition of InhA: This INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-

acyl carrier protein reductase, known as InhA.

Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase-II

(FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. By

inhibiting InhA, Salinazid derivatives disrupt the biosynthesis of these essential cell wall

components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

The structural modification in Salinazid derivatives offers a key advantage by preventing N-

acetylation, thereby increasing the amount of active drug available to undergo activation by

KatG.
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Caption: Proposed mechanism of action for Salinazid derivatives.

Conclusion and Future Directions
Salinazid derivatives represent a promising class of compounds in the search for new

antitubercular agents. Their straightforward synthesis, enhanced lipophilicity, and ability to

circumvent a key INH deactivation pathway make them attractive candidates for further

development. The data indicates that these compounds can retain potent activity, even against

some isoniazid-resistant strains. Future research should focus on optimizing the structure to

improve efficacy against a broader range of resistant Mtb isolates, further elucidating structure-

activity relationships, and conducting in-vivo pharmacokinetic and toxicity studies to assess

their potential as clinical candidates. The development of derivatives that act as direct inhibitors

of InhA, without the need for KatG activation, also represents a critical avenue for overcoming

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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